3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed cross-coupling reaction. For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes palladium-catalyzed cross-coupling with 4-iodoanisole and diphenyliodonium triflate to form the corresponding biaryl .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized conditions to ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some advanced methods that have been employed to construct complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to its biological effects .
Comparison with Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: Shares a similar core structure but lacks the chlorine substituent.
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and exhibit different biological activities.
Uniqueness: 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and biological activity. The chlorine atom can enhance its binding affinity to certain targets, while the methyl group can affect its solubility and stability.
Properties
Molecular Formula |
C10H7ClO3 |
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Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4H,1H3,(H,12,13) |
InChI Key |
AIMJVUGDRNBEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
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